E,E-13-HpODE
Description
Structure
3D Structure
Properties
IUPAC Name |
(9E,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-KDFHGORWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-21-2, 63121-48-2 | |
| Record name | 9,11-Octadecadienoic acid, 13-hydroperoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9E,11E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9E,11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5HM3ASH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Soybean Lipoxygenase-Catalyzed Oxidation
The reaction mixture typically contains linoleic acid (1.5 mg/mL), sodium borate buffer (0.1 M, pH 9.0), Tween 20 (0.05% v/v), and soybean LOX (10,000–15,000 U/mg) in a total volume of 25 mL. The reaction proceeds under aerobic conditions at 25°C for 30 minutes, with continuous oxygenation to maintain substrate solubility and enzyme activity. The product is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/water/acetic acid (75:25:0.1, v/v/v). This method yields 13-HPODE with a conjugated diene structure, confirmed by ultraviolet (UV) absorption at 234 nm (ε = 25,600 cm⁻¹ M⁻¹).
Key Parameters:
-
pH Optimization : Activity peaks at pH 9.0, aligning with the enzyme’s optimal working range.
-
Substrate Presentation : Tween 20 emulsifies linoleic acid, ensuring homogeneous dispersion.
-
Oxygen Dependency : Anaerobic conditions halt the reaction, underscoring the necessity of molecular oxygen for hydroperoxide formation.
Non-Enzymatic Synthesis of 13-HPODE
Non-enzymatic methods leverage free radical-mediated oxidation, often employed for large-scale production or mechanistic studies. These approaches lack stereochemical control but are valuable for generating hydroperoxides under varied experimental conditions.
Autoxidation and Metal-Catalyzed Pathways
Linoleic acid undergoes autoxidation in the presence of oxygen, producing a mixture of hydroperoxides. Transition metals such as Fe²⁺ or Cu⁺ accelerate this process via Fenton-like reactions, generating alkoxyl and peroxyl radicals that propagate the oxidation chain. For example, incubation of linoleic acid with FeCl₃ (10 μM) in ethanol/water (1:1, v/v) at 37°C for 24 hours yields 13-HPODE as a major product. However, this method produces racemic 13-HPODE, unlike the enantiomerically pure form obtained enzymatically.
Challenges in Non-Enzymatic Synthesis:
-
Regioselectivity : Autoxidation generates both 9- and 13-hydroperoxides, necessitating chromatographic separation.
-
Byproduct Formation : Secondary products like epoxy alcohols (e.g., 11-hydroxy-12,13-epoxy-9-octadecenoic acid) arise from hydroperoxide decomposition.
Purification and Isolation Techniques
Purification is critical to obtaining high-purity 13-HPODE, given the propensity of lipid hydroperoxides to decompose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 234 nm is the gold standard for isolating 13-HPODE. A typical protocol employs a C18 column (4.6 × 250 mm, 5 μm) and isocratic elution with methanol/water/acetic acid (75:25:0.1, v/v/v) at 1 mL/min. Under these conditions, 13-HPODE elutes at 31.6 ± 0.3 minutes, distinct from its 9-hydroperoxide isomer (47.4 ± 0.4 minutes).
Column Chromatography
Early studies utilized silica gel column chromatography with hexane/ethyl acetate/acetic acid (60:40:1, v/v/v) for bulk purification. While effective, this method is less precise than HPLC and risks hydroperoxide degradation during extended elution.
Analytical Characterization of 13-HPODE
Confirming the structure and purity of 13-HPODE requires multimodal analysis.
Ultraviolet (UV) Spectroscopy
The conjugated diene system in 13-HPODE absorbs strongly at 234 nm, providing a rapid purity assessment. Molar extinction coefficients (ε) are calibrated against standardized solutions.
Mass Spectrometry (MS)
Electrospray ionization-mass spectrometry (ESI-MS) in negative ion mode reveals a deprotonated molecular ion [M−H]⁻ at m/z 311.2, consistent with the molecular formula C₁₈H₃₂O₄. Tandem MS (MS/MS) further confirms fragmentation patterns, including losses of H₂O (−18 Da) and OOH (−33 Da).
Electron Spin Resonance (ESR) Spectroscopy
ESR detects radical intermediates during 13-HPODE decomposition. Spin-trapping agents like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) form adducts with carbon-centered radicals (e.g., pentyl and 7-carboxyheptyl radicals), providing insights into degradation pathways.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 13-Hydroperoxy-9,11-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 13-Hydroxyoctadecadienoic acid (13-HODE) and other oxidized fatty acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, resulting in 13-Hydroxyoctadecadienoic acid.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and UV light.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used to substitute at the double bonds.
Major Products Formed:
13-Hydroxyoctadecadienoic acid (13-HODE): A common product formed through reduction.
Epoxides: Substitution reactions can lead to the formation of epoxides at the double bonds.
Scientific Research Applications
Lipid Peroxidation and Cellular Signaling
13-HPODE is primarily involved in lipid peroxidation processes, which are crucial for cellular signaling pathways. It is produced during the oxidation of linoleic acid and can influence various physiological responses:
- Oxidative Stress : 13-HPODE acts as a signaling molecule that can modulate oxidative stress responses in cells. Its presence has been linked to the development of atherosclerosis, as it accumulates in atherosclerotic plaques and is indicative of lipid peroxidation processes .
Therapeutic Potential
Research has highlighted the potential therapeutic applications of 13-HPODE:
- Anti-inflammatory Effects : Studies have shown that derivatives of 13-HPODE can exhibit anti-inflammatory properties by modulating immune responses . This suggests its potential use in treating inflammatory diseases.
- Cancer Research : The compound's role in cell signaling pathways has made it a subject of interest in cancer research. It has been observed that 13-HPODE may influence tumor growth and metastasis through its effects on lipid metabolism .
Atherosclerosis and Cardiovascular Health
A study by Brooks et al. (1970) demonstrated that 13-HPODE levels were significantly elevated in patients with atherosclerosis. The accumulation of this hydroperoxide in arterial tissues correlates with lipid peroxidation and oxidative damage, suggesting a direct link between 13-HPODE and cardiovascular diseases .
Myocardial Infarction
Dudda et al. (1996) reported increased concentrations of 13-HPODE in heart tissues following myocardial infarction. This finding indicates its potential role as a biomarker for cardiac events and its involvement in post-infarction inflammatory processes .
Antimicrobial Activity
Recent research has indicated that 13-HPODE possesses antimicrobial properties. In co-culture experiments with Fusarium oxysporum, metabolites including 13-HPODE were shown to inhibit the growth of this phytopathogen, suggesting its utility as a biocontrol agent in agriculture .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects through the modulation of various molecular targets and pathways:
Receptor Stimulation: It stimulates peroxisome proliferator-activated receptors (PPARs), TRPV1 receptors, and GPR132 receptors.
Pathways Involved: It is involved in the regulation of mitochondrial degradation, blood leukocyte stimulation, and epidermal growth factor receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Stability Differences
- Reactivity and Stability: 13-HPODE is highly reactive due to its hydroperoxy group, decomposing under heat, light, or interaction with metal ions (Fe²⁺) and halogenated quinones to form radicals (e.g., lipid alkyl radicals) and HNE . In contrast, 13-HODE is more stable but prone to degradation under acidic conditions . 13-oxo-ODE exhibits greater stability than 13-HPODE and 13-HODE, enabling its role as a fungal secondary metabolite with ecological antifungal activity .
Biological Interactions :
- 13-HPODE vs. 13-HODE : While 13-HPODE inhibits cyclooxygenase (COX) in platelets, reducing thromboxane B₂ (TXB₂) synthesis, 13-HODE lacks this activity, indicating the hydroperoxy group is critical for COX modulation .
- 13-HPODE vs. 13-oxo-ODE : In fungal co-cultures, 13-HPODE is a transient intermediate, whereas 13-oxo-ODE directly suppresses mycotoxin (beauvericin) production in Fusarium oxysporum .
- Pathological Roles: 13-HPODE induces DNA synthesis and ornithine decarboxylase activity in colon cells, suggesting a pro-proliferative role in carcinogenesis . 13-HODE correlates with disease duration in ALS patients, likely due to its breakdown into HNE, which exacerbates carbonyl stress .
Research Findings Highlighting Distinct Mechanisms
- Antioxidant vs. Pro-Oxidant Effects: 13-HPODE upregulates catalase in vascular cells, enhancing antioxidant defenses . Conversely, its decomposition by halogenated quinones (e.g., DCBQ) generates genotoxic HNE via metal-independent radical pathways . Dopamine-melanin reduces 13-HPODE to 13-HODE, demonstrating neuroprotective antioxidant activity in lipid peroxidation .
Species-Specific Roles :
Biological Activity
13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE) is a hydroperoxide derivative of linoleic acid, classified as an oxylipin. This compound plays a critical role in various biological processes, particularly in the context of lipid metabolism and signaling pathways. Understanding its biological activity is essential for elucidating its potential effects on health and disease.
- IUPAC Name : (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid
- Molecular Formula : C₁₈H₃₂O₄
- Molecular Weight : 312.44 g/mol
- CAS Number : 33964-75-9
Biological Significance
13-HPODE is primarily produced through the lipoxygenase pathway from linoleic acid. It serves as a precursor for various bioactive lipids and has been implicated in several physiological and pathological processes:
- Lipid Peroxidation : 13-HPODE is involved in lipid peroxidation, a process that can lead to cellular damage and inflammation. It can be converted into more stable hydroxy fatty acids, such as 13-hydroxy-9,11-octadecadienoic acid (13-HODE), which are considered markers for oxidative stress .
- Inflammatory Responses : The compound has been shown to influence inflammatory processes. For instance, it can modulate the production of pro-inflammatory cytokines and leukotrienes, thereby affecting immune responses .
- Cell Signaling : 13-HPODE acts as a signaling molecule in various biological pathways, influencing cell proliferation, apoptosis, and differentiation. Its role in signaling is particularly noted in endothelial cells and during cardiovascular events .
Metabolic Pathways
The metabolic fate of 13-HPODE includes conversion into several other compounds through enzymatic and non-enzymatic reactions:
- Conversion to Hydroxy Fatty Acids : Through reduction reactions, 13-HPODE can be transformed into 13-HODE, which exhibits different biological activities compared to its precursor.
- Formation of Reactive Species : The compound can also decompose to form reactive oxygen species (ROS), contributing to oxidative stress .
Case Study 1: Lipid Peroxidation in Atherosclerosis
Research has demonstrated elevated levels of 13-HODE in atherosclerotic plaques. This finding suggests that lipid peroxidation products like 13-HPODE may play a significant role in the development of cardiovascular diseases by promoting inflammation and plaque formation .
Case Study 2: Impact on Myocardial Infarction
In studies involving myocardial infarction models, increased concentrations of 13-HODE were observed in heart tissues post-infarction. This indicates that the metabolic products of 13-HPODE may serve as biomarkers for tissue damage and inflammation following cardiac events .
Case Study 3: Dietary Influence on Oxylipin Levels
A study involving pigs fed different diets revealed that those consuming whole grain wheat exhibited higher plasma levels of oxylipins, including 13-HODE. This suggests that dietary components can significantly influence the metabolism of fatty acids like linoleic acid and their derivatives .
Tables
| Compound | Role | Source |
|---|---|---|
| 13-HPODE | Precursor for hydroxy fatty acids | Linoleic acid metabolism |
| 13-HODE | Marker for oxidative stress | Lipid peroxidation |
| Leukotrienes | Pro-inflammatory mediators | Derived from arachidonic acid |
| Biological Activity | Effect |
|---|---|
| Inflammation modulation | Increases pro-inflammatory cytokines |
| Cell signaling | Influences apoptosis and cell proliferation |
| Oxidative stress marker | Indicates lipid peroxidation levels |
Q & A
Q. What is the enzymatic pathway for 13-HPODE biosynthesis in biological systems?
13-HPODE is synthesized via the oxidation of linoleic acid by lipoxygenases (LOXs), which catalyze the stereospecific insertion of molecular oxygen at the C13 position. For example, Agrocybe aegerita LOX4 converts linoleic acid to 13-HPODE with a regiospecificity confirmed by normal-phase HPLC analysis of reaction products . Key kinetic parameters (e.g., kcat = 103.9 s⁻¹ for linoleic acid) and optimal enzymatic conditions (pH 7.5, 25°C) have been characterized .
Q. How can 13-HPODE and its derivatives be quantified in biological samples?
Accurate quantification requires enrichment and stabilization due to 13-HPODE's instability under acidic conditions. Methods include:
- HPLC with UV/Vis detection : Separation of 13-HODE (reduced form of 13-HPODE) using reverse-phase columns, validated with O-labeled internal standards to mitigate isotope exchange artifacts .
- GC/MS : After derivatization (e.g., trimethylsilylation) to enhance volatility and sensitivity .
Losses during extraction are minimized using the Bligh-Dyer method (chloroform/methanol/water, 2:1:0.8 v/v) for lipid recovery .
Q. What is the role of 13-HPODE in lipid peroxidation (LPO)?
13-HPODE is a primary LPO product of linoleic acid, formed via free radical-mediated oxidation. It is reduced to 13-HODE in vivo, which accumulates in tissues and serves as a biomarker for oxidative stress. Elevated 13-HODE levels correlate with inflammatory diseases like atherosclerosis, as shown in studies analyzing oxidized low-density lipoproteins (LDL) .
Advanced Research Questions
Q. How do contradictory findings on 13-HPODE metabolism in different tissues arise?
Tissue-specific enzyme expression explains discrepancies. For example, a cytosolic NAD-dependent dehydrogenase in liver and intestine converts 13-HODE to 13-oxo-ODE but is absent in lungs . Experimental design must account for tissue-specific enzyme profiles by:
- Validating enzyme activity via Western blot or qPCR.
- Using tissue homogenates in controlled assays (e.g., pH 7.4, 37°C) with LC/MS to track metabolite conversion .
Q. What non-canonical mechanisms drive 13-HPODE decomposition beyond transition metal catalysis?
Halogenated quinones (e.g., tetrachloro-1,4-benzoquinone) decompose 13-HPODE via metal-independent pathways, generating reactive alkoxy radicals. This is demonstrated in vitro by ESR spectroscopy and product analysis (e.g., 13-oxo-ODE formation) under anaerobic conditions . Such pathways are critical in environments lacking free metal ions, such as extracellular matrices.
Q. How does 13-HPODE contribute to disease progression in amyotrophic lateral sclerosis (ALS)?
13-HODE levels decrease in ALS patient plasma, correlating with disease duration. Breakdown of 13-HODE generates 4-hydroxy-2-nonenal (HNE), a neurotoxic aldehyde inducing carbonyl stress. Methodological approaches include:
Q. What experimental strategies resolve conflicting data on 13-HPODE’s role in rheumatoid arthritis?
Conflicting reports on 13-HODE’s pro- vs. anti-inflammatory effects arise from model heterogeneity. To address this:
- Use synovial fluid from rheumatoid arthritis patients to measure 13-HODE via UPLC-ESI-MS/MS.
- Compare outcomes in LOX-knockout vs. wild-type murine models to isolate 13-HPODE’s effects .
Methodological Challenges and Solutions
Q. How can researchers stabilize 13-HPODE during extraction and analysis?
- Antioxidant additives : Include butylated hydroxytoluene (BHT, 0.01% w/v) in extraction buffers to prevent autoxidation .
- Low-temperature processing : Store samples at -80°C and limit light exposure.
- Rapid derivatization : Convert 13-HPODE to methyl esters immediately post-extraction for GC/MS analysis .
Q. What techniques differentiate 13-HPODE isomers (e.g., 9- vs. 13-HPODE) in complex mixtures?
- Chiral HPLC : Using columns with immobilized cellulose derivatives (e.g., Chiralpak IC) to resolve enantiomers.
- Tandem MS : Leverage fragmentation patterns (e.g., m/z 295 for 13-HPODE vs. m/z 277 for 9-HPODE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
